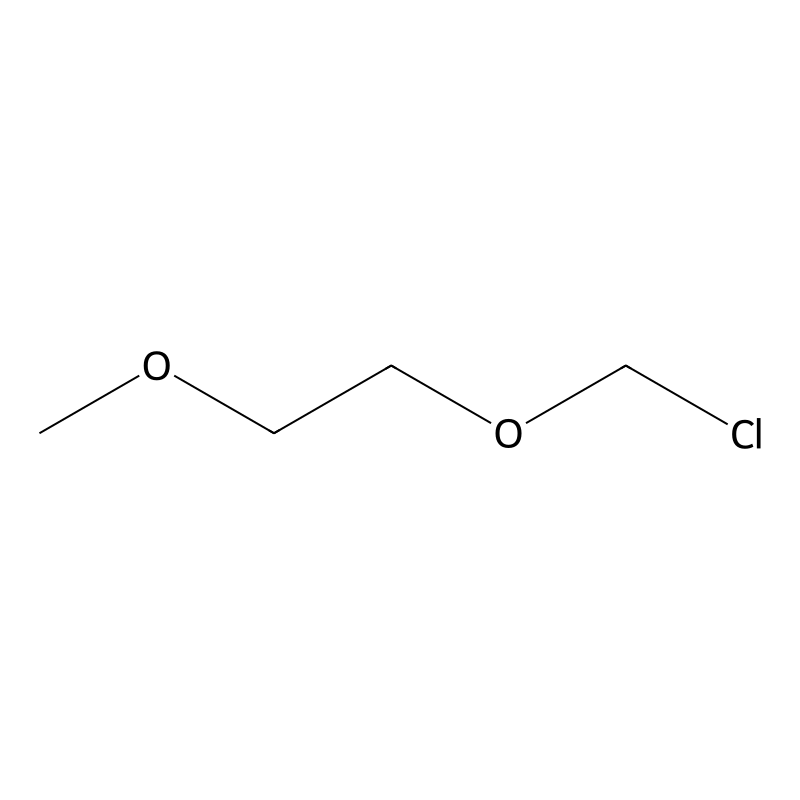

2-Methoxyethoxymethyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Functional Groups:

2-Methoxyethoxymethyl chloride (MEM chloride) is primarily used in scientific research as a protecting group for hydroxyl (OH) functionalities. This means it temporarily shields the OH group from reacting with other chemicals during a synthesis process. MEM chloride is particularly favored due to its:

- Selectivity: It can be selectively introduced and removed under specific conditions, leaving other protected functional groups intact.

- Stability: It is stable under various reaction conditions commonly used in organic synthesis.

- Ease of Cleavage: It can be readily cleaved under mild acidic or neutral conditions without affecting other functionalities in the molecule. Source: Sigma-Aldrich, "2-Methoxyethoxymethyl chloride technical grade 3970-21-6":

This selective protection of OH groups is crucial in various research areas, including:

- Peptide Synthesis: MEM chloride is commonly employed to protect the hydroxyl side chains of serine and threonine residues during peptide synthesis. This allows for the formation of peptide bonds while preventing unwanted side reactions involving the hydroxyl groups. Source: Thermo Scientific Chemicals, "2-Methoxyethoxymethyl chloride, 94%":

- Carbohydrate Chemistry: MEM chloride can be used to selectively protect hydroxyl groups in complex carbohydrate molecules, enabling targeted modifications and analysis.

Other Applications:

Beyond its primary use as a protecting group, 2-Methoxyethoxymethyl chloride finds applications in other research areas:

- Lewis Acid Scavenger: Due to its ability to coordinate with Lewis acids, MEM chloride can act as a scavenger, binding to these acids and preventing unwanted side reactions in certain reactions.

- Organic Synthesis: MEM chloride can be used as a building block in the synthesis of various organic compounds.

2-Methoxyethoxymethyl chloride is a chemical compound with the molecular formula C₄H₉ClO₂ and a CAS number of 3970-21-6. It is categorized as an alkyl chloride and is recognized for its utility as a reagent in organic synthesis, particularly in the formation of protecting groups for alcohols. This compound is a colorless to pale yellow liquid that is flammable and should be handled with care due to its harmful effects upon ingestion and inhalation .

The synthesis of 2-methoxyethoxymethyl chloride can be achieved through several methods:

- Chlorination of Methoxyethanol: This method involves the reaction of methoxyethanol with thionyl chloride or phosphorus trichloride under controlled conditions to yield 2-methoxyethoxymethyl chloride.

- Alkylation Reactions: The compound can also be synthesized via alkylation techniques where methoxyethanol is treated with an appropriate alkyl halide in the presence of a base.

- Use of Protecting Groups: In synthetic pathways involving alcohols, 2-methoxyethoxymethyl chloride acts as a protecting group that can be selectively cleaved under aprotic conditions, allowing for further functionalization of the target molecule .

2-Methoxyethoxymethyl chloride finds diverse applications in organic chemistry:

- Protecting Group: It is widely used as a protecting group for alcohols during multi-step syntheses.

- Modification of Antibiotics: The compound has been employed in the modification of antibiotic structures to enhance their efficacy and stability.

- Synthesis of Complex Molecules: It aids in the construction of complex organic molecules by providing functional groups that can be further manipulated .

Research on interaction studies involving 2-methoxyethoxymethyl chloride primarily focuses on its reactivity with various nucleophiles. The compound exhibits selective reactivity under aprotic conditions, allowing for the preservation of other functional groups during synthetic transformations. Additionally, studies indicate that it can interact with biological macromolecules, although detailed investigations into these interactions are still required to fully understand its biological implications .

Several compounds share structural similarities with 2-methoxyethoxymethyl chloride. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methoxyethyl chloride | Simple ether with one methylene unit | Less complex; primarily used as an alkylating agent. |

| Ethyl chloroformate | Ester derivative | Used for acylation reactions; more reactive than 2-methoxyethoxymethyl chloride. |

| Benzyl chloride | Aromatic compound | Utilized in Friedel-Crafts reactions; more versatile but less selective than 2-methoxyethoxymethyl chloride. |

Uniqueness: 2-Methoxyethoxymethyl chloride stands out due to its dual functionality as both a protecting group and a reagent for alcohol modification, making it particularly valuable in complex organic syntheses.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (17.39%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard